4-bromo-3-(heptafluoropropyl)-5-phenyl-1H-pyrazole 4-bromo-3-(heptafluoropropyl)-5-phenyl-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 82633-52-1
VCID: VC7923660
InChI: InChI=1S/C12H6BrF7N2/c13-7-8(6-4-2-1-3-5-6)21-22-9(7)10(14,15)11(16,17)12(18,19)20/h1-5H,(H,21,22)
SMILES: C1=CC=C(C=C1)C2=NNC(=C2Br)C(C(C(F)(F)F)(F)F)(F)F
Molecular Formula: C12H6BrF7N2
Molecular Weight: 391.08 g/mol

4-bromo-3-(heptafluoropropyl)-5-phenyl-1H-pyrazole

CAS No.: 82633-52-1

Cat. No.: VC7923660

Molecular Formula: C12H6BrF7N2

Molecular Weight: 391.08 g/mol

* For research use only. Not for human or veterinary use.

4-bromo-3-(heptafluoropropyl)-5-phenyl-1H-pyrazole - 82633-52-1

Specification

CAS No. 82633-52-1
Molecular Formula C12H6BrF7N2
Molecular Weight 391.08 g/mol
IUPAC Name 4-bromo-5-(1,1,2,2,3,3,3-heptafluoropropyl)-3-phenyl-1H-pyrazole
Standard InChI InChI=1S/C12H6BrF7N2/c13-7-8(6-4-2-1-3-5-6)21-22-9(7)10(14,15)11(16,17)12(18,19)20/h1-5H,(H,21,22)
Standard InChI Key CACZUFHSOSHVMU-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=NNC(=C2Br)C(C(C(F)(F)F)(F)F)(F)F
Canonical SMILES C1=CC=C(C=C1)C2=NNC(=C2Br)C(C(C(F)(F)F)(F)F)(F)F

Introduction

Chemical and Physical Properties

Structural Characteristics

The compound’s structure features a pyrazole core substituted with bromine, heptafluoropropyl, and phenyl groups. The heptafluoropropyl moiety (C3F7\text{C}_{3}\text{F}_{7}) introduces strong electron-withdrawing effects, influencing reactivity and stability. The phenyl group at the 5-position enhances aromatic interactions, while bromine at the 4-position provides a site for further functionalization via cross-coupling reactions .

Physicochemical Data

Key properties include:

PropertyValue
Melting Point123–124°C
Boiling Point349.2±42.0°C (Predicted)
Density1.694±0.06 g/cm³
pKa8.71±0.50
Molecular Weight391.08 g/mol

The high density (1.694g/cm3\sim 1.694 \, \text{g/cm}^3) arises from the fluorine atoms’ mass, while the moderate pKa suggests potential for acid-base interactions in solution .

Synthesis and Reactivity

Reactivity Profile

The bromine atom at the 4-position enables cross-coupling reactions (e.g., Suzuki-Miyaura), while the electron-deficient pyrazole ring may undergo nucleophilic substitution. The heptafluoropropyl group’s stability under harsh conditions makes the compound suitable for high-temperature applications .

Comparative Analysis with Structural Analogues

4-Bromo-3-methyl-5-phenyl-1H-pyrazole

A related analogue (CAS 213808-66-7) substitutes heptafluoropropyl with a methyl group. Key differences include:

PropertyHeptafluoropropyl DerivativeMethyl Derivative
Melting Point123–124°C 87–92°C
Molecular Weight391.08 g/mol 237.10 g/mol
Hazard ProfileIrritant (Xi) Acute Toxicity (Category 4)

The heptafluoropropyl group increases molecular weight by 154.98 g/mol and raises the melting point by ~36°C, underscoring fluorine’s impact on crystallinity .

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